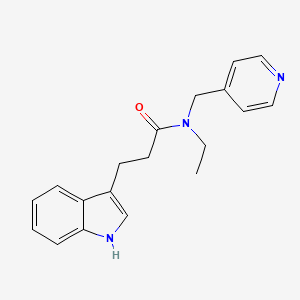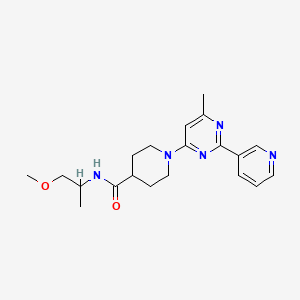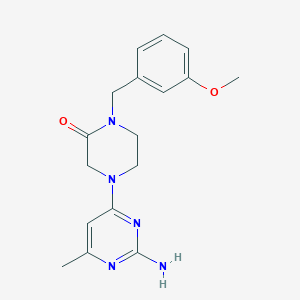
N-ethyl-3-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)propanamide
Übersicht
Beschreibung
N-ethyl-3-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)propanamide, also known as EPPTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPTB is a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in regulating insulin signaling and glucose metabolism.
Wirkmechanismus
N-ethyl-3-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)propanamide selectively inhibits PTP1B by binding to the active site of the enzyme and preventing its dephosphorylation activity. This leads to increased insulin signaling and glucose uptake in cells, resulting in improved glucose metabolism. N-ethyl-3-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)propanamide also has anti-inflammatory properties, which may contribute to its therapeutic effects in metabolic disorders.
Biochemical and Physiological Effects:
N-ethyl-3-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)propanamide has been shown to have a significant impact on glucose metabolism and insulin sensitivity in animal models of type 2 diabetes and obesity. In addition, N-ethyl-3-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)propanamide has been shown to have anti-inflammatory and anti-cancer properties, which may have broader therapeutic applications. N-ethyl-3-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)propanamide has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-3-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)propanamide is a highly selective inhibitor of PTP1B, which makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose metabolism. However, the synthesis of N-ethyl-3-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)propanamide requires specialized equipment and expertise, and its high cost may limit its use in some research settings. In addition, the effects of N-ethyl-3-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)propanamide on different cell types and in vivo models may vary, which requires careful interpretation of results.
Zukünftige Richtungen
N-ethyl-3-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)propanamide has significant potential for the development of new drugs for the treatment of type 2 diabetes, obesity, and metabolic disorders. Future research should focus on optimizing the synthesis of N-ethyl-3-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)propanamide and its derivatives, as well as evaluating their efficacy and safety in clinical trials. In addition, further studies are needed to explore the broader therapeutic applications of N-ethyl-3-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)propanamide, including its anti-inflammatory and anti-cancer properties. Finally, the development of new tools and technologies for studying PTP1B and its role in insulin signaling and glucose metabolism will be critical for advancing our understanding of this important enzyme and its potential as a therapeutic target.
Wissenschaftliche Forschungsanwendungen
N-ethyl-3-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and metabolic disorders. PTP1B is a negative regulator of insulin signaling, and its inhibition by N-ethyl-3-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)propanamide leads to improved insulin sensitivity and glucose metabolism. N-ethyl-3-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)propanamide has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
N-ethyl-3-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-2-22(14-15-9-11-20-12-10-15)19(23)8-7-16-13-21-18-6-4-3-5-17(16)18/h3-6,9-13,21H,2,7-8,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZXKNLVYNUARQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)CCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-pyrrol-1-yl]pyrimidine](/img/structure/B3807259.png)
![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B3807263.png)

![1-{2-[(3-{3-[benzyl(methyl)amino]-2-hydroxypropoxy}-4-methoxybenzyl)amino]ethyl}-2-imidazolidinone](/img/structure/B3807276.png)
![methyl 2-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B3807280.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]piperidin-3-ol](/img/structure/B3807287.png)

![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-[(3-methyl-4-pyridinyl)methyl]acetamide](/img/structure/B3807292.png)
![3-[3-(3-anilino-1-piperidinyl)-3-oxopropyl]-4(3H)-quinazolinone](/img/structure/B3807311.png)
![N-(2-acetylphenyl)-3-[(tetrahydro-2H-pyran-4-ylmethyl)amino]propanamide](/img/structure/B3807318.png)

![N-({1-[(6-isobutyl-2-methyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B3807338.png)
![2-chloro-N-{[1-(cyclopropylcarbonyl)-3-piperidinyl]methyl}isonicotinamide](/img/structure/B3807345.png)
